molecular formula C12H10N2O2 B11826567 2-amino-1H-phenoxazin-3-one

2-amino-1H-phenoxazin-3-one

Cat. No.: B11826567
M. Wt: 214.22 g/mol
InChI Key: KTERGITVOXJPIZ-UHFFFAOYSA-N
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Description

2-amino-1H-phenoxazin-3-one is a heterocyclic compound that belongs to the phenoxazine family. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and potential therapeutic benefits.

Chemical Reactions Analysis

Types of Reactions: 2-amino-1H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidative cyclocondensation reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, t-butyl hydroperoxide, and various catalysts such as cobalt and copper . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as questiomycin A and cinnabarinic acid . These derivatives have significant pharmacological and industrial applications.

Comparison with Similar Compounds

2-amino-1H-phenoxazin-3-one is unique compared to other similar compounds due to its diverse range of applications and potent biological activities. Similar compounds include 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one and 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one . These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-amino-1,2-dihydrophenoxazin-3-one

InChI

InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-4,6-7H,5,13H2

InChI Key

KTERGITVOXJPIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C=C2C1=NC3=CC=CC=C3O2)N

Origin of Product

United States

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